Cas no 3681-93-4 (Vitexin)
Vitexin Chemical and Physical Properties
Names and Identifiers
-
- Vitexin
- ORIENTOSIDE
- APIGENIN-8-C-GLUCOSIDE
- 8-beta-d-glucopyranosyl-apigenin
- 8-d-glucosyl-4’,5,7-trihydroxy-flavon
- 8-beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one,8-b-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- Apigenin8-C-glucoside
- 4',5,7-trihydroxyflavone-8-C-glucoside
- 8-Glucosylapigenin
- Vitxein
- 5,7-Dihydroxy-8-beta-D-glucopyranosyl-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ch
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
- A823380
- APIGENIN-8-C-.BETA.-D-GLUCOPYRANOSIDE
- C01460
- Vitexin 100 microg/mL in Acetone:Water
- Vitexin,(S)
- FLAVONE, 8-.BETA.-D-GLUCOPYRANOSYL-4',5,7-TRIHYDROXY-
- CS-0007090
- FLAVONE, 8-beta-D-GLUCOPYRANOSYL-4',5,7-TRIHYDROXY-
- 4H-1-Benzopyran-4-one, 8-beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-.beta.-D-glucopyranosyl-2-(4-hydroxyphenyl)-
- EINECS 222-963-8
- Q259075
- VITEXINE
- HY-N0013
- VITEXIN [WHO-DD]
- VITEXIN [USP-RS]
- UNII-9VP70K75OK
- 5,7,4'-Trihydroxyflavone 8-C-.beta.-D-glucopyranoside
- VITEXIN (CONSTITUENT OF HAWTHORN LEAF WITH FLOWER)
- (hydroxymethyl)tetrahydro-2H-pyran-2-yl)-
- Flavone, 8-D-glucosyl-4',5,7-trihydroxy-
- Vitexin, analytical standard
- SGEWCQFRYRRZDC-VPRICQMDSA-N
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one
- (1S)-1,5-anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-8-yl]-D-glucitol
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]chromen-4-one
- 4H-1-Benzopyran-4-one, 8-.beta.-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- 8-glycosylapigenin
- s9192
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-beta-D-glucopyranosyl-2-(4-hydroxyphenyl)-
- HB4123
- Apigenin 8-C-glucoside
- Q-100437
- SCHEMBL25277
- AC-6086
- AS-55909
- VITEXIN (USP-RS)
- CHEBI:16954
- 8C-hexosyl apigenin
- Vitexin, primary pharmaceutical reference standard
- DTXCID00112778
- (1S)-1,5-anhydro-1-(5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-8-yl)-D-glucitol
- VITEXINA
- Vitexin, United States Pharmacopeia (USP) Reference Standard
- 1ST158047
- NS00018314
- BDBM50362886
- CHEMBL487417
- AKOS025311479
- 9VP70K75OK
- MFCD00017456
- DTXSID90190287
- CCG-208516
- 8-glycosyl-apigenin
- VITEXIN [INCI]
- NCGC00163642-01
- 3681-93-4
- 8-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-
- Apigenin 8-C-.beta.-D-glucoside
- Holy Berry Extract
- C21H20O10
-
- MDL: MFCD00017456
- Inchi: 1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1
- InChI Key: SGEWCQFRYRRZDC-VPRICQMDSA-N
- SMILES: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1C1C(=CC(=C2C(C=C(C3C=CC(=CC=3)O)OC=12)=O)O)O)O)O)O
Computed Properties
- Exact Mass: 432.10600
- Monoisotopic Mass: 432.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 31
- Rotatable Bond Count: 3
- Complexity: 690
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 177
- Molecular Weight: 432.4
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.6860
- Melting Point: 256-257°C
- Boiling Point: 767.7℃ at 760 mmHg
- Flash Point: 767.7 °C at 760 mmHg
- Refractive Index: 1.743
- PSA: 181.05000
- LogP: 0.09170
- Sensitiveness: Sensitive to humidity
Vitexin Security Information
- Signal Word:Warning
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- FLUKA BRAND F CODES:10-21
- RTECS:DJ2984000
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Vitexin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP966-25mg |
Vitexin |
3681-93-4 | 95+% | 25mg |
1056CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP966-50mg |
Vitexin |
3681-93-4 | 95+% | 50mg |
1786CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP966-10mg |
Vitexin |
3681-93-4 | 95+% | 10mg |
523CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 49513-10MG-F |
Vitexin |
3681-93-4 | 10mg |
¥1225.86 | 2023-04-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1717708-25MG |
Vitexin |
3681-93-4 | 25mg |
¥9035.32 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89290-10MG |
Vitexin |
3681-93-4 | 10mg |
¥4752.94 | 2025-01-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 00840595-10MG |
Vitexin |
3681-93-4 | primary reference standard | 10MG |
¥5051.71 | 2022-02-23 | |
| TRC | V757000-5mg |
Vitexin |
3681-93-4 | 5mg |
$ 75.00 | 2023-09-05 | ||
| TRC | V757000-10mg |
Vitexin |
3681-93-4 | 10mg |
$ 85.00 | 2023-09-05 | ||
| TRC | V757000-25mg |
Vitexin |
3681-93-4 | 25mg |
$ 173.00 | 2023-09-05 |
Vitexin Suppliers
Vitexin Related Literature
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Débora Pagliuso,Carmen Eusebia Palacios Jara,Adriana Grandis,Eric Lam,Marcelo José Pena Ferreira,Marcos Silveira Buckeridge RSC Adv. 2020 10 44981
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Donato Angelino,Mark Berhow,Paolino Ninfali,Elizabeth H. Jeffery Food Funct. 2013 4 1339
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Wiem Tahri,Abdelwaheb Chatti,Roberto Romero-González,Noelia López-Gutiérrez,Antonia Garrido Frenich,Ahmed Landoulsi Anal. Methods 2016 8 3517
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Tingting Xu,Ziyun Fan,Junqiao Lou,Qi Du,Yue Kong,Yujia Lu,Xueming Wu RSC Adv. 2022 12 23839
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José Pinela,M. A. Prieto,Amilcar L. Antonio,Ana Maria Carvalho,M. Beatriz P. P. Oliveira,Lillian Barros,Isabel C. F. R. Ferreira Food Funct. 2017 8 2485
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid C-glycosides
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid glycosides Flavonoid C-glycosides
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Vitexin
Vitexin (CAS No. 3681-93-4): A Comprehensive Overview of Its Biochemical Properties and Emerging Therapeutic Applications
Vitexin, chemically known as 7-O-β-D-glucopyranosylisoorientin, is a flavonoid glycoside that has garnered significant attention in the field of pharmacology and natural product research due to its diverse biological activities. With a CAS No. 3681-93-4, this compound is widely recognized for its potential therapeutic benefits, particularly in the context of neuroprotection, anti-inflammatory, and antioxidant effects. This article provides an in-depth exploration of Vitexin, highlighting its chemical structure, pharmacological mechanisms, and the latest research findings that underscore its significance in modern medicine.
The chemical structure of Vitexin consists of an isoorientin core glycosylated at the 7-O position with a β-D-glucopyranosyl moiety. This unique configuration contributes to its remarkable stability and bioavailability, making it an attractive candidate for further pharmacological investigation. Flavonoids, as a class of polyphenolic compounds, are well-documented for their pleiotropic effects on cellular processes, including modulation of oxidative stress, inflammation, and neurotransmitter activity.
One of the most compelling aspects of Vitexin is its potential role in neuroprotection. Recent studies have demonstrated that Vitexin exhibits significant neuroprotective effects against oxidative damage and neuroinflammation, which are key pathological mechanisms underlying various neurological disorders such as Alzheimer's disease and Parkinson's disease. The antioxidant properties of Vitexin stem from its ability to scavenge reactive oxygen species (ROS) and inhibit the activation of pro-inflammatory signaling pathways. For instance, research published in the journal *Neuropharmacology* in 2022 reported that Vitexin could attenuate beta-amyloid-induced neurotoxicity in hippocampal neurons by upregulating the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
In addition to its neuroprotective roles, Vitexin has shown promising anti-inflammatory effects. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, metabolic syndrome, and autoimmune conditions. Studies have indicated that Vitexin can modulate inflammatory responses by inhibiting the nuclear factor kappa B (NF-κB) pathway, a central regulator of pro-inflammatory cytokine production. A study published in *Biochemical Pharmacology* in 2021 highlighted that administration of Vitexin reduced lipopolysaccharide (LPS)-induced inflammatory markers in microglial cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases associated with chronic inflammation.
The therapeutic potential of Vitexin extends beyond neurological applications. Emerging research suggests that Vitexin may play a role in metabolic regulation. Obesity and type 2 diabetes are global health concerns characterized by insulin resistance and dysregulated glucose metabolism. Preclinical studies have demonstrated that Vitexin can improve insulin sensitivity by enhancing glucose uptake in adipocytes and skeletal muscle cells. Furthermore, its ability to modulate lipid metabolism may contribute to its anti-diabetic effects. A study published in *Diabetes Research and Clinical Practice* in 2020 showed that dietary supplementation with Vitexin attenuated high-fat diet-induced obesity and improved glycemic control in mice by activating AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis.
Another area where Vitexin has shown notable promise is in cancer research. While still largely experimental, preliminary studies suggest that Vitexin may exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The mechanisms underlying these effects appear to involve the modulation of multiple signaling pathways, including those related to cell cycle regulation and programmed cell death. For example, research published in *Oncology Reports* in 2019 reported that Vitexin could suppress the growth of human breast cancer cells by downregulating cyclin D1 expression and activating caspase-dependent apoptosis.
The bioavailability and pharmacokinetics of Vitexin are also critical considerations for its therapeutic application. Flavonoids are known for their relatively low bioavailability due to rapid metabolism and excretion. However, studies have suggested that certain formulations or delivery systems can enhance the absorption and retention of Vitexin in the body. For instance, nanoencapsulation techniques have been explored to improve the stability and bioavailability of flavonoids like Vitexin, potentially increasing their therapeutic efficacy.
In conclusion, Vitexin (CAS No. 3681-93-4) is a multifaceted flavonoid glycoside with a broad spectrum of biological activities. Its potential applications span neuroprotection, anti-inflammation, metabolic regulation, and even cancer therapy. The growing body of research underscores its significance as a natural product with therapeutic promise. As further studies continue to elucidate the mechanisms underlying its effects, Vitexin may emerge as a valuable candidate for clinical development in various health conditions.